3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1803587-91-8
VCID: VC3113540
InChI: InChI=1S/C10H13FN2.2ClH/c11-10(3-6-12-7-4-10)9-2-1-5-13-8-9;;/h1-2,5,8,12H,3-4,6-7H2;2*1H
SMILES: C1CNCCC1(C2=CN=CC=C2)F.Cl.Cl
Molecular Formula: C10H15Cl2FN2
Molecular Weight: 253.14 g/mol

3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride

CAS No.: 1803587-91-8

Cat. No.: VC3113540

Molecular Formula: C10H15Cl2FN2

Molecular Weight: 253.14 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride - 1803587-91-8

Specification

CAS No. 1803587-91-8
Molecular Formula C10H15Cl2FN2
Molecular Weight 253.14 g/mol
IUPAC Name 3-(4-fluoropiperidin-4-yl)pyridine;dihydrochloride
Standard InChI InChI=1S/C10H13FN2.2ClH/c11-10(3-6-12-7-4-10)9-2-1-5-13-8-9;;/h1-2,5,8,12H,3-4,6-7H2;2*1H
Standard InChI Key KISNKQMFIGCAPX-UHFFFAOYSA-N
SMILES C1CNCCC1(C2=CN=CC=C2)F.Cl.Cl
Canonical SMILES C1CNCCC1(C2=CN=CC=C2)F.Cl.Cl

Introduction

Chemical Identity and Structure

Chemical Identifiers

3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride is characterized by a distinct set of chemical identifiers that facilitate its identification and classification in chemical databases:

ParameterValue
Molecular FormulaC10H15Cl2FN2
Molecular Weight253.14 g/mol
CAS Number1803587-91-8
SMILES NotationC1CNCCC1(C2=CN=CC=C2)F.Cl.Cl
InChIInChI=1S/C10H13FN2/c11-10(3-6-12-7-4-10)9-2-1-5-13-8-9/h1-2,5,8,12H,3-4,6-7H2
InChI KeyMXNODKZXBKGGGT-UHFFFAOYSA-N
PurityTypically 95%

Structural Features

The compound exhibits several key structural features that contribute to its chemical behavior and potential biological activity:

  • A pyridine ring connected at position 3 to a piperidine ring

  • A fluorine substituent at the 4-position of the piperidine ring, creating a quaternary carbon center

  • Two hydrochloride salt groups that enhance solubility in polar solvents

  • A tertiary amine within the piperidine ring

The presence of fluorine at the piperidine's 4-position is particularly notable as it contributes to the compound's unique chemical and potentially biological properties.

Physical and Chemical Properties

Physical Characteristics

3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride typically exists as a crystalline solid at room temperature. As a dihydrochloride salt, it demonstrates improved solubility in polar solvents compared to its free base form .

Spectroscopic Properties

The compound can be characterized through various analytical techniques. Mass spectrometry data reveals characteristic mass-to-charge ratios for different adducts:

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]+181.11356140.8
[M+Na]+203.09550153.0
[M+NH4]+198.14010150.5
[M+K]+219.06944143.9
[M-H]-179.09900142.7
[M+Na-2H]-201.08095150.0
[M]+180.10573143.1
[M]-180.10683143.1

These values facilitate the identification and characterization of the compound in analytical studies .

Chemical Reactivity

The compound's reactivity is influenced by both the pyridine and piperidine moieties:

  • The pyridine nitrogen acts as a weak base and can participate in hydrogen bonding

  • The tertiary amine in the piperidine ring can engage in acid-base interactions

  • The fluorine substituent alters the electronic properties of the piperidine ring, potentially enhancing metabolic stability

  • The presence of two hydrochloride groups makes the compound acidic in aqueous solutions

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride typically involves several key strategic steps:

  • Formation of an appropriately substituted pyridine core

  • Introduction of the piperidine ring through coupling reactions

  • Fluorination at the 4-position of the piperidine

  • Conversion to the dihydrochloride salt

Suzuki-Miyaura Coupling/Hydrogenation Cascade

Based on methodologies for related compounds, one efficient approach involves a combination of Suzuki-Miyaura coupling followed by selective hydrogenation:

  • Synthesis of pyridine boronic acid derivative

  • Suzuki-Miyaura coupling with an appropriate halide to create a pyridine-pyridine intermediate

  • Selective hydrogenation of one pyridine ring to form the piperidine moiety

  • Fluorination at the 4-position of the piperidine ring

  • Salt formation with HCl to yield the dihydrochloride

This approach is particularly valuable as it can be conducted under mild conditions with high chemoselectivity .

Direct Fluorination Methods

Alternative synthetic routes may employ direct fluorination of a preformed 3-(piperidin-4-yl)pyridine:

  • Preparation of 3-(piperidin-4-yl)pyridine through standard methods

  • Selective fluorination at the 4-position of the piperidine using fluorinating agents (e.g., DAST, Selectfluor)

  • Isolation and purification of the fluorinated intermediate

  • Conversion to the dihydrochloride salt

The selection of appropriate fluorinating agents is critical to achieve regioselectivity and minimize side reactions .

Research Applications

Medicinal Chemistry

The compound serves several important functions in medicinal chemistry research:

  • As a versatile building block for the synthesis of more complex drug candidates

  • As a pharmacological probe to investigate fluorine effects in biological systems

  • As a template for structure-activity relationship studies in drug discovery programs

Fluorine Chemistry

As a fluorinated compound, it contributes to the understanding of fluorine chemistry:

  • Exploration of the influence of fluorine substitution on physicochemical properties

  • Investigation of fluorine's effects on metabolic stability and pharmacokinetics

  • Study of fluorine's impact on binding affinity and selectivity for biological targets

Synthetic Methodology Development

The synthesis of this compound can drive advances in synthetic organic chemistry:

  • Development of more efficient methods for introducing fluorine into heterocyclic scaffolds

  • Optimization of chemoselective hydrogenation protocols for complex molecules

  • Exploration of new approaches to regioselective functionalization of piperidine rings

Recent Developments and Future Directions

Recent Research Trends

Recent studies on fluorinated piperidine compounds similar to 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride have focused on:

  • Development of "biased agonists" targeting specific signaling pathways downstream of receptor activation

  • Investigation of fluorinated heterocycles as allosteric modulators of muscarinic receptors

  • Exploration of structure-activity relationships to enhance selectivity for specific receptor subtypes

For instance, recent work has explored the development of ERK1/2 phosphorylation-preferring aryloxyethyl derivatives that show high selectivity versus noradrenergic α1, dopamine D2, serotonin 5-HT2A, histamine H1, and muscarinic M1 receptors .

Future Research Directions

Future research on 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride may explore:

  • Detailed pharmacological profiling to establish its complete receptor interaction spectrum

  • Development of derivatives with enhanced selectivity for specific therapeutic targets

  • Investigation of its potential as a positron emission tomography (PET) tracer precursor

  • Exploration of its utility in treating emerging therapeutic areas, such as certain parasitic diseases

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